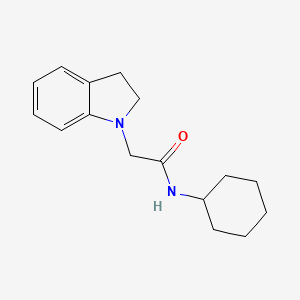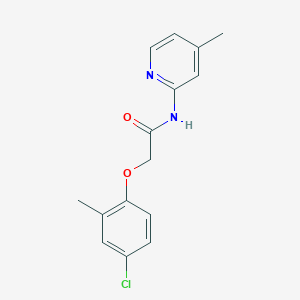
N-cyclohexyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide: is a compound that features an indole ring, which is a significant structure in many biologically active molecules. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide typically involves the reaction of cyclohexylamine with 2-(2,3-dihydro-1H-indol-1-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: N-cyclohexyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its indole ring structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s biological activities, such as antiviral and anticancer properties, make it a subject of interest in biological research. It can be used in the development of new therapeutic agents .
Medicine: Due to its potential biological activities, this compound is studied for its therapeutic applications. It may serve as a lead compound in drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects . The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with target molecules, enhancing its potency .
Comparison with Similar Compounds
- N-phenyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide
- N-benzyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide
- N-methyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide
Comparison: N-cyclohexyl-2-(2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the presence of the cyclohexyl group, which can influence its biological activity and chemical reactivity. Compared to its analogs, the cyclohexyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C16H22N2O |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2,3-dihydroindol-1-yl)acetamide |
InChI |
InChI=1S/C16H22N2O/c19-16(17-14-7-2-1-3-8-14)12-18-11-10-13-6-4-5-9-15(13)18/h4-6,9,14H,1-3,7-8,10-12H2,(H,17,19) |
InChI Key |
CLAWFLIXBOTTSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B10964754.png)
![2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B10964758.png)
![2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964771.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10964785.png)
![3-(4-methoxyphenyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B10964791.png)
![2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B10964799.png)
![N-[3-(3-chlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10964803.png)
![2-[(Cyclopentylcarbonyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10964810.png)
![N-[2-(butan-2-yl)phenyl]-2-chlorobenzenesulfonamide](/img/structure/B10964828.png)
![Methyl 2-{[(1-acetylpiperidin-4-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10964836.png)
